N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride

Description

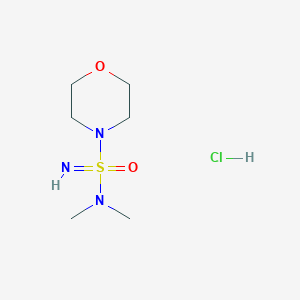

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride is a substituted methanamine derivative featuring a morpholine sulfonimidoyl group. This compound is structurally characterized by:

- Primary amine backbone: N-methyl methanamine.

- Sulfonimidoyl substituent: A sulfur-containing group with a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).

- Hydrochloride salt: Enhances stability and solubility.

Properties

IUPAC Name |

N-methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(7,10)9-3-5-11-6-4-9;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPOFMURFUWQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)N1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride typically involves the reaction of N-methylmorpholine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

(a) N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride

- Molecular formula : C₁₂H₁₄ClN .

- Key features : A naphthalene ring replaces the sulfonimidoyl-morpholine group.

(b) N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride

- Molecular formula : C₁₁H₁₃ClN₂S .

- Key features : A thiazole heterocycle (containing sulfur and nitrogen) replaces the morpholine sulfonimidoyl group.

- Impact : Thiazole’s electron-withdrawing properties may alter reactivity, while the sulfur atom could influence binding interactions in biological systems.

(c) N-Methyl(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Morpholine-Containing Analogs

(a) 4-(Morpholine-4-sulfonyl)-benzoyl Chloride

- Key features : Contains a morpholine sulfonyl group linked to a benzoyl chloride .

- Comparison : The sulfonyl group (SO₂) differs from sulfonimidoyl (SONH), which includes a nitrogen atom. Sulfonimidoyl groups are less common and may offer unique stereoelectronic properties for catalysis or drug design.

(b) (1-(4-Methylbenzyl)piperidin-3-yl)methanamine Hydrochloride

Molecular Weight and Solubility Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine HCl | Not specified in evidence | ~280 (estimated) | Morpholine sulfonimidoyl |

| N-Methyl-1-(naphthalen-1-yl)methanamine HCl | C₁₂H₁₄ClN | 207.7 | Naphthalene |

| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl | C₁₁H₁₃ClN₂S | 240.75 | Thiazole |

| 4-(Morpholine-4-sulfonyl)-benzoyl chloride | C₁₁H₁₂ClNO₄S | 289.73 | Morpholine sulfonyl |

- Solubility : Morpholine-containing compounds (e.g., 4-(morpholine-4-sulfonyl)-benzoyl chloride) are typically more water-soluble due to the polar oxygen atom in the morpholine ring .

- Stability : Hydrochloride salts (e.g., N-Methyl-1-(naphthalen-1-yl)methanamine HCl) generally exhibit improved stability over free bases .

Q & A

Q. What are the optimal synthetic routes for preparing N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonimidoyl chloride intermediates reacting with methylamine derivatives. Key steps include:

- Sulfonimidoyl group formation : Reaction of morpholine-4-sulfonyl chloride with methylamine under anhydrous conditions (e.g., in dichloromethane at 0–5°C) to form the sulfonimidoyl intermediate.

- Salt formation : Addition of HCl in ethanol to precipitate the hydrochloride salt.

Optimization strategies : - Control pH and temperature to avoid side reactions (e.g., over-sulfonylation).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Critical parameters :

| Parameter | Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Higher temps risk decomposition |

| Solvent | DCM/EtOH | Polarity affects yield and purity |

| Reaction Time | 4–12 hrs | Extended time may reduce selectivity |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for pharmacological studies).

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (expected m/z ~290) and isotopic pattern matching .

Q. What solvents and conditions are suitable for maintaining stability during storage?

Methodological Answer:

-

Storage : Desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolysis.

-

Solubility :

Solvent Solubility (mg/mL) Stability Water 50–60 Stable ≤7 days at 4°C DMSO >100 Stable ≤1 month at –20°C

Avoid prolonged exposure to protic solvents (e.g., MeOH) to prevent salt dissociation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonimidoyl group’s geometry?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement. Key steps:

- Grow single crystals via vapor diffusion (e.g., ethanol/water).

- Resolve S–N bond lengths (expected 1.55–1.65 Å) and dihedral angles to distinguish sulfonimidoyl (S=NH) from sulfonyl (S=O) groups.

- Data interpretation :

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic studies : Monitor reactions with benzyl bromide (1 eq.) in acetonitrile at 25°C via ¹H NMR.

- Key findings :

- The morpholine ring’s electron-donating effect stabilizes transition states, accelerating SN2 reactions.

- Sulfonimidoyl group acts as a leaving group under basic conditions (e.g., K₂CO₃), forming sulfonamides as byproducts.

- Computational modeling : Use Gaussian09 to map transition-state geometries and activation energies .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in pharmacological assays?

Methodological Answer:

- Docking studies : AutoDock Vina to predict binding to kinase domains (e.g., PI3Kγ).

- Key interactions: Sulfonimidoyl group forms hydrogen bonds with catalytic lysine residues.

- In vitro assays :

- IC₅₀ determination via fluorescence polarization (FP) assays (reported range: 0.5–5 µM).

- Competitive binding assays using ³H-labeled analogs to quantify receptor affinity .

Q. What analytical challenges arise in distinguishing degradation products during stability studies?

Methodological Answer:

-

Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions.

-

LC-MS/MS analysis :

- Detect hydrolyzed products (e.g., morpholine sulfonic acid) via MRM transitions.

- Use high-resolution Orbitrap MS to differentiate isobaric impurities.

-

Mitigation strategies :

Degradation Pathway Major Product Preventive Measure Hydrolysis Sulfonic acid Store at pH 4–6 Oxidation Sulfoxide Add antioxidants (e.g., BHT)

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

- SAR modifications :

- Morpholine ring : Replace with thiomorpholine for improved lipophilicity (clogP increase by ~0.5).

- Sulfonimidoyl group : Substitute with sulfonamide to reduce metabolic liability.

- Biological testing :

- Compare IC₅₀ values in enzyme inhibition assays (e.g., HDACs).

- Assess cytotoxicity in HEK293 cells (CC₅₀ > 50 µM desirable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.